

Application Note: Preclinical Evaluation of JB300 in Combination with Chemotherapy

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Compound of Interest

Compound Name: JB300

Cat. No.: B15621501

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Introduction

JB300 is an investigational small molecule inhibitor of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (p300). These proteins are critical regulators of gene expression and are frequently dysregulated in cancer, making them attractive therapeutic targets. This application note provides an overview of the preclinical rationale and methodologies for evaluating **JB300** in combination with standard-of-care chemotherapy agents. The focus is on identifying synergistic anti-tumor activity and elucidating the underlying mechanisms of action.

Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and the transcriptional activation of numerous genes involved in cell proliferation, survival, and differentiation. By inhibiting the HAT activity of CBP/p300, **JB300** can modulate the expression of key oncogenes and tumor suppressor genes. The proposed mechanism of synergy with chemotherapy involves the complementary disruption of DNA repair pathways and the induction of apoptosis.

Preclinical Rationale for Combination Therapy

The combination of **JB300** with conventional chemotherapy is predicated on the hypothesis that inhibiting CBP/p300-mediated transcription will sensitize cancer cells to the cytotoxic effects of DNA-damaging agents or mitotic inhibitors. Preclinical studies have explored the

synergistic potential of CBP/p300 inhibitors with various classes of chemotherapeutic drugs in solid tumors and hematological malignancies.

Experimental Design and Protocols

Cell Viability and Synergy Assays

Objective: To determine the in vitro efficacy of **JB300** as a single agent and in combination with chemotherapy, and to quantify the degree of synergy.

Protocol:

- Cell Culture: Culture cancer cell lines in appropriate media and conditions.
- Drug Preparation: Prepare stock solutions of **JB300** and the selected chemotherapy agent (e.g., cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
- Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat cells with a dose matrix of **JB300** and the chemotherapy agent, both alone and in combination, for 72 hours.
- Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
- Data Analysis: Calculate IC50 values for each agent and determine synergy using the Bliss independence model or the Chou-Talalay method (CompuSyn software).

Western Blot Analysis of Apoptosis Markers

Objective: To assess the induction of apoptosis following treatment with **JB300** and chemotherapy.

Protocol:

- Treatment: Treat cells with **JB300**, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.

- **Protein Extraction:** Lyse cells and quantify protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, PARP, and Bcl-2. Use a loading control (e.g., β -actin) for normalization.
- **Detection:** Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

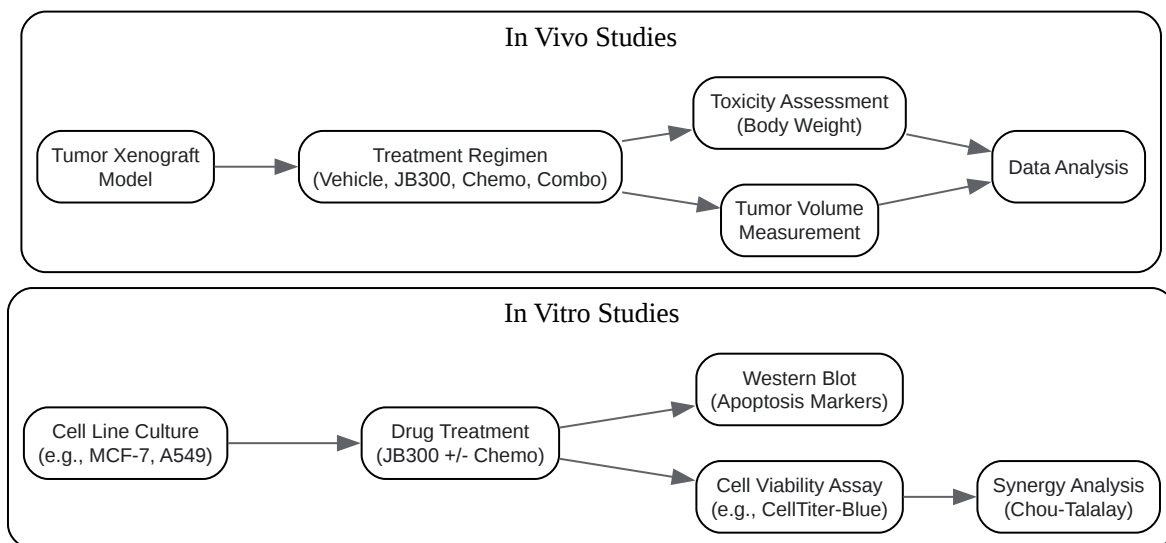
Summary of Preclinical Data

The following tables summarize representative data from preclinical studies evaluating **JB300** in combination with other chemotherapy agents.

Cell Line	Chemotherapy Agent	JB300 IC50 (nM)	Chemo IC50 (nM)	Combination Index (CI) at ED50	Synergy
MCF-7	Doxorubicin	150	50	0.6	Synergistic
A549	Cisplatin	200	2000	0.8	Synergistic
HCT116	5-Fluorouracil	120	5000	0.7	Synergistic

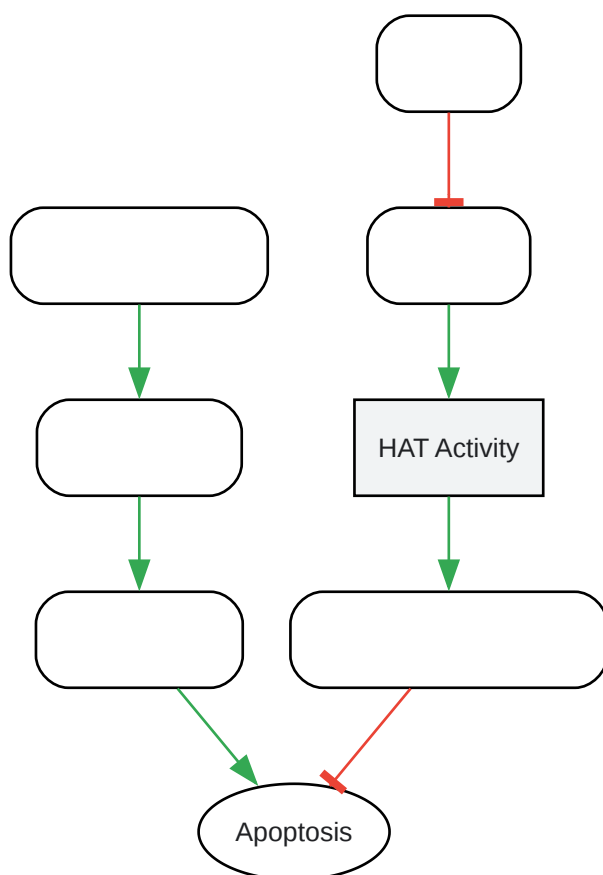
Treatment Group	% Apoptotic Cells (Annexin V+)	Fold Change in Cleaved Caspase-3
Control	5%	1.0
JB300 (150 nM)	15%	2.5
Doxorubicin (50 nM)	20%	3.0
JB300 + Doxorubicin	55%	8.0

Visualizations



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Caption: Experimental workflow for preclinical evaluation of **JB300** combination therapy.



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Caption: Proposed synergistic mechanism of **JB300** and chemotherapy.

Conclusion

The preclinical data strongly support the combination of **JB300** with standard chemotherapy agents. The observed synergy in vitro, coupled with a favorable safety profile, provides a compelling rationale for further investigation in in vivo models and eventual clinical development. The detailed protocols provided herein offer a standardized approach for researchers to validate these findings and further explore the therapeutic potential of this combination strategy.

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